2,2-Diallylazetidine

Description

Significance of Azetidine (B1206935) Ring Systems in Contemporary Organic Synthesis

Azetidines, four-membered nitrogen-containing heterocycles, are crucial structural motifs in the fields of organic synthesis and medicinal chemistry. rsc.orgmagtech.com.cnrsc.org Their significance stems from their unique combination of stability and reactivity, which is governed by a considerable ring strain of approximately 25.4 kcal/mol. rsc.org This inherent strain, intermediate between that of the highly reactive aziridines and the more stable pyrrolidines, allows for selective ring-opening reactions under specific conditions, making them versatile synthetic intermediates. rsc.orgrsc.org

In contemporary synthesis, azetidines serve as valuable building blocks for constructing more complex acyclic and heterocyclic structures. researchgate.net The embedded polar nitrogen atom and the rigid four-membered ring scaffold are considered privileged motifs in medicinal chemistry. rsc.orgnih.gov This has led to their incorporation into a wide range of bioactive molecules, including natural products and synthetic drugs. magtech.com.cnresearchgate.net Notable examples of pharmaceuticals containing the azetidine ring include azelnidipine (B1666253) (an antihypertensive), cobimetinib (B612205) (a cancer therapy agent), and ximelagatran (B1683401) (an anticoagulant). rsc.org Furthermore, the introduction of azetidine rings has been shown to improve the physicochemical properties, bioavailability, and metabolic stability of drug candidates. semanticscholar.org Their utility also extends to their role as chiral auxiliaries and as monomers in polymerization reactions. rsc.orgmagtech.com.cn The growing interest in these strained rings continues to drive the development of novel synthetic methodologies to access functionalized azetidines for various applications. chemrxiv.orgsciencedaily.com

Unique Structural Attributes of 2,2-Diallylazetidine and Related Analogs

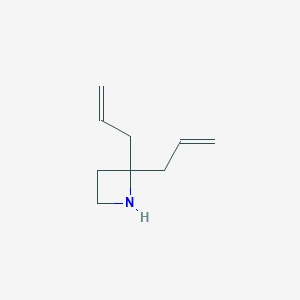

This compound is a specific derivative of the azetidine core, characterized by the presence of two allyl groups attached to the same carbon atom (C2) adjacent to the nitrogen heteroatom. This gem-disubstitution creates a sterically hindered quaternary carbon center, which imparts distinct structural and chemical properties to the molecule. The fundamental structure combines the strained four-membered ring with the reactive functionality of two terminal alkene groups.

The key structural attributes include:

Azetidine Ring: A saturated, four-membered heterocycle containing one nitrogen atom, which is responsible for the molecule's inherent ring strain and basicity. wikipedia.org

Gem-Diallyl Group: Two prop-2-en-1-yl (allyl) substituents at the C2 position. These groups provide sites for a wide array of chemical transformations, such as olefin metathesis, hydrogenation, oxidation, and addition reactions.

The presence of the diallyl moiety offers significant potential for synthetic diversification, allowing for the construction of more complex spirocyclic or fused-ring systems. The synthesis of related 2,2-disubstituted five-membered rings (pyrrolidines) has been achieved through methods like asymmetric allylic alkylation, highlighting a potential pathway for creating enantioenriched azetidine analogs. nih.govresearchgate.net

| Property | Value |

|---|---|

| Molecular Formula | C9H15N |

| Average Mass | 137.226 Da |

| Monoisotopic Mass | 137.120449 Da |

| IUPAC Name | 2,2-bis(prop-2-en-1-yl)azetidine |

| ChemSpider ID | 17914017 chemspider.com |

Historical Context of Azetidine Synthesis and Reactivity

The chemistry of azetidines dates back over a century, with early reports on related compounds appearing in the early 1900s. jmchemsci.com However, for many years, the synthesis of the strained four-membered ring was considered a significant challenge, particularly compared to the formation of five- and six-membered heterocycles. semanticscholar.orgresearchgate.net

Early and traditional synthetic methods for constructing the azetidine ring primarily involved intramolecular cyclization reactions. magtech.com.cn Key historical approaches include:

Nucleophilic Substitution: The cyclization of γ-amino alcohols or their derivatives (e.g., 3-amino-1-propanol) has been a long-standing method. magtech.com.cnwikipedia.org

Reduction of β-Lactams: The reduction of azetidin-2-ones (β-lactams), which are more accessible due to their relevance in antibiotics like penicillin, provides a direct route to the saturated azetidine core. wikipedia.orgjmchemsci.com Lithium aluminium hydride is a common reagent for this transformation. wikipedia.org

Ring Expansion of Aziridines: Three-membered aziridine (B145994) rings can be expanded to four-membered azetidines, for instance, through reaction with dimethylsulfoxonium methylide. organic-chemistry.orgresearchgate.net

Over the past few decades, significant progress has been made in developing more efficient and versatile synthetic routes. rsc.org Modern methods have expanded the toolkit for chemists, enabling the synthesis of a wider variety of substituted azetidines. magtech.com.cn

| Method | Description | Reference |

|---|---|---|

| Intramolecular Cyclization of γ-Haloamines | A foundational method involving the formation of a C-N bond via nucleophilic substitution. | magtech.com.cn |

| Reduction of Azetidin-2-ones (β-Lactams) | Conversion of the readily available β-lactam core into the corresponding saturated azetidine. | wikipedia.org |

| [2+2] Photocycloadditions | The aza Paternò–Büchi reaction, involving the photocycloaddition of imines and alkenes, offers a direct route to the azetidine skeleton. | rsc.orgsemanticscholar.org |

| Palladium-Catalyzed C-H Amination | An advanced method for intramolecular C(sp3)-H amination to form the azetidine ring. | rsc.orgorganic-chemistry.org |

| Visible-Light-Mediated Synthesis | Recent innovations use visible light and a photocatalyst for [2+2] cycloadditions to create monocyclic azetidines. | sciencedaily.com |

Overview of Current Research Trajectories for Diallyl-Substituted Azetidines

Current research on azetidine chemistry is largely driven by the demand for novel, functionally diverse building blocks for drug discovery and materials science. chemrxiv.org While much of the focus has been on 3-substituted and 1,3-disubstituted azetidines, there is a growing interest in accessing less common substitution patterns, including 2-substituted and 2,2-disubstituted isomers. chemrxiv.org

For diallyl-substituted azetidines and related analogs, research trajectories are focused on several key areas:

Development of Novel Synthetic Methods: A primary goal is the creation of efficient and stereoselective methods to synthesize 2,2-disubstituted azetidines. nih.gov This includes exploring catalytic enantioselective difunctionalization of azetines (the unsaturated precursors to azetidines) and adapting strategies like asymmetric allylic alkylation, which has been successful for synthesizing related pyrrolidines. nih.govnih.gov

Exploration of Chemical Reactivity: Research is aimed at understanding and exploiting the reactivity of the allyl groups in this compound. These functional handles can be used in subsequent reactions such as ring-closing metathesis to form novel bicyclic structures, or in cross-coupling reactions to introduce further molecular complexity.

Application in Medicinal Chemistry: The unique three-dimensional structure imparted by the 2,2-disubstitution is of significant interest to medicinal chemists. nih.gov Current efforts involve incorporating these and other highly substituted azetidines into screening libraries to discover new bioactive compounds, particularly for neurological diseases. sciencedaily.com

Enantioselective Synthesis: As with many areas of organic synthesis, a major trajectory is the development of methods to produce enantiomerically pure substituted azetidines. nih.gov For analogs of this compound, this would involve creating a chiral center elsewhere on the ring or on the nitrogen atom with high levels of stereocontrol. The copper-catalyzed boryl allylation of azetines represents a recent breakthrough in accessing chiral 2,3-disubstituted azetidines and provides a conceptual framework for targeting other substitution patterns. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2,2-bis(prop-2-enyl)azetidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N/c1-3-5-9(6-4-2)7-8-10-9/h3-4,10H,1-2,5-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOZNKNLZYURHEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1(CCN1)CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801307485 | |

| Record name | 2,2-Di-2-propen-1-ylazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801307485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889939-55-3 | |

| Record name | 2,2-Di-2-propen-1-ylazetidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=889939-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Di-2-propen-1-ylazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801307485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,2 Diallylazetidine and Its Derivatives

Direct Cyclization Approaches

Direct cyclization approaches involve the formation of the azetidine (B1206935) ring from an acyclic precursor in a single or multi-step sequence where the final step is the ring closure.

Ring-Closing Reactions to Form the Azetidine Core

Ring-closing reactions are a fundamental strategy for the synthesis of azetidines. These reactions typically involve an intramolecular nucleophilic substitution where a nitrogen atom displaces a leaving group to form the four-membered ring.

A common method involves the cyclization of γ-haloamines. For instance, the treatment of γ-haloalkyl-imines with a reducing agent like sodium borohydride (B1222165) can lead to the in situ formation of the corresponding amine, which then undergoes intramolecular cyclization to yield N-substituted azetidines. bham.ac.uk Another approach utilizes the intramolecular cyclization of β-amino alcohols. egyankosh.ac.in The hydroxyl group can be converted into a good leaving group, such as a mesylate or tosylate, to facilitate the ring closure. u-tokyo.ac.jp

The Mitsunobu reaction provides a powerful tool for the intramolecular cyclization of amino alcohols to form azetidines. rsc.org This reaction allows for the conversion of the hydroxyl group into a good leaving group in situ, promoting cyclization under mild conditions.

A notable example is the synthesis of N-benzyl-3-hydroxyazetidine, which serves as a precursor for more complex azetidine derivatives. nih.gov This synthesis often relies on an efficient azetidine ring-closure reaction as a key step. nih.gov

| Precursor Type | Reagents/Conditions | Product Type |

| γ-Haloalkyl-imines | Sodium borohydride, refluxing methanol | N-Substituted azetidines |

| β-Amino alcohols | Mesyl chloride, triethylamine | N-Substituted azetidines |

| β-Amino alcohols | Mitsunobu reagents (DEAD, PPh3) | N-Substituted azetidines |

| N-Benzyl-3-chloro-2-hydroxypropan-1-amine | Base | N-Benzyl-3-hydroxyazetidine |

Cyclocondensation Strategies with Alkyl Dihalides and Amines

The direct condensation of primary amines with 1,3-dihalopropanes is a classical and straightforward method for synthesizing the azetidine ring. organic-chemistry.orgorganic-chemistry.org This reaction typically proceeds via a double nucleophilic substitution, where the amine first displaces one halide, and the resulting γ-haloamine then undergoes intramolecular cyclization.

Microwave irradiation has been shown to significantly enhance the efficiency of this cyclocondensation reaction, often in an alkaline aqueous medium, providing a greener and more rapid synthetic route. organic-chemistry.orgmedcraveonline.com This method is applicable to the synthesis of a variety of N-substituted azetidines. medcraveonline.com

| Reactant 1 | Reactant 2 | Conditions | Product |

| Primary Amine | 1,3-Dihalopropane | Base, Heat | N-Alkyl/Aryl-azetidine |

| Primary Amine | 1,3-Dihalopropane | Microwave, aq. NaOH | N-Alkyl/Aryl-azetidine |

Intramolecular Amination and Hydroamination Reactions

Modern synthetic methods have introduced sophisticated catalytic systems to achieve intramolecular C-N bond formation for the synthesis of azetidines.

Palladium-catalyzed intramolecular amination of unactivated C(sp³)-H bonds at the γ-position of picolinamide-protected amines has emerged as a powerful tool for constructing azetidines. rsc.orgorganic-chemistry.org This method offers high efficiency and predictability. organic-chemistry.org

Intramolecular hydroamination of allylic sulfonamides provides another route to azetidines. organic-chemistry.org An electrocatalytic approach merging cobalt catalysis and electricity has been developed to generate a key carbocationic intermediate that undergoes intramolecular C-N bond formation. organic-chemistry.org This method has been shown to be effective for a range of substrates. organic-chemistry.org Furthermore, copper-catalyzed intramolecular hydroamination of allylic hydroxylamine (B1172632) esters has been utilized for the synthesis of chiral aziridines, and extending this strategy could potentially lead to azetidine formation under different conditions or with modified substrates. nih.gov

A novel strategy for azetidine synthesis involves a radical 4-exo-dig cyclization of ynamides, which is triggered by visible-light photoredox catalysis. researchgate.net This anti-Baldwin cyclization provides access to functionalized azetidines. researchgate.net

| Substrate | Catalyst/Reagent | Key Transformation |

| Picolinamide-protected amine | Palladium catalyst | Intramolecular C(sp³)-H amination |

| Allylic sulfonamide | Cobalt catalyst, electricity | Electrocatalytic intramolecular hydroamination |

| Ynamide | Copper photoredox catalyst | Radical 4-exo-dig cyclization |

Strain-Release Strategies

Strain-release strategies capitalize on the high ring strain of certain precursor molecules to drive the formation of the azetidine ring.

Utilization of 1-Azabicyclo[1.1.0]butanes (ABBs) as Precursors

1-Azabicyclo[1.1.0]butanes (ABBs) are highly strained molecules that serve as versatile precursors for the synthesis of functionalized azetidines. arkat-usa.orgrsc.orgingentaconnect.com The reactivity of ABBs is dominated by the cleavage of the central C-N bond, which allows for the introduction of two new functional groups at the 1- and 3-positions of the resulting azetidine ring. arkat-usa.orgrsc.orgthieme-connect.de

A general method involves the direct alkylation of ABBs with organometal reagents in the presence of a copper catalyst to afford bis-functionalized azetidines. organic-chemistry.orgresearchgate.net This approach is suitable for introducing alkyl, allyl, vinyl, and benzyl (B1604629) groups. organic-chemistry.org The reaction of ABBs with electrophiles and nucleophiles in a one-pot fashion provides a modular route to diverse azetidine derivatives. chemrxiv.org

Visible-light-driven radical strain-release photocatalysis has also been employed to synthesize densely functionalized azetidines from ABBs. chemrxiv.orgthieme-connect.com This method involves the interception of radical intermediates by the ABB, leading to ring opening and the formation of the azetidine product. chemrxiv.org

| ABB Derivative | Reagents | Product |

| 1-Azabicyclo[1.1.0]butane | Organometal reagent, Cu(OTf)₂ | 1,3-Disubstituted azetidine |

| 1-Azabicyclo[1.1.0]butane | Sulfonylimine, Organic Photosensitizer, Visible Light | Densely functionalized azetidine |

Ring-Opening of Strained Heterocycles (e.g., Oxiranes, Aziridines)

The ring-opening of other strained three-membered heterocycles, such as oxiranes and aziridines, followed by intramolecular cyclization, is a well-established strategy for azetidine synthesis.

The reaction of 2-(halomethyl)oxiranes with amines can lead to the formation of azetidines. acs.orgslideshare.net The proposed mechanism involves the initial opening of the epoxide ring by the amine to form a β-amino alcohol, followed by an intramolecular nucleophilic substitution to close the azetidine ring. acs.org Lanthanum(III) triflate has been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to produce azetidines in high yields. frontiersin.orgfrontiersin.org

The ring expansion of aziridines offers another pathway to azetidines. For example, the reaction of N-sulfonylaziridines with dimethylsulfoxonium methylide proceeds via ring opening of the aziridine (B145994) followed by a 4-exo-tet ring closure to furnish the corresponding azetidine. organic-chemistry.orgacs.org Similarly, a rhodium-catalyzed [3+1] ring expansion of strained bicyclic methylene (B1212753) aziridines with carbenes provides highly substituted methylene azetidines. nih.gov

| Strained Heterocycle | Reagents/Conditions | Intermediate |

| cis-3,4-Epoxy amine | La(OTf)₃ | - |

| N-Sulfonylaziridine | Dimethylsulfoxonium methylide | Aziridine ring-opened intermediate |

| Bicyclic methylene aziridine | Rhodium carbene | Ylide-type intermediate |

Metal-Catalyzed Transformations for Azetidine Ring Construction

The construction of the sterically demanding 2,2-disubstituted azetidine core, such as in 2,2-diallylazetidine, often requires sophisticated catalytic systems. Metal catalysts have proven to be powerful tools in facilitating the formation of these strained ring systems with high efficiency and selectivity.

Palladium-Catalyzed Tandem Allylic Substitution

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis. Tandem allylic substitution reactions, in particular, offer an efficient pathway to construct cyclic structures. researchgate.netscispace.com In the context of azetidine synthesis, a palladium catalyst can facilitate a sequence of amination reactions. organic-chemistry.org For instance, a suitably designed di-allylic substrate can undergo an initial intermolecular allylic amination, followed by an intramolecular cyclization to forge the azetidine ring.

A notable strategy involves the palladium-catalyzed tandem allylic substitution which allows for the synthesis of various heterocycles with good regioselectivity under mild conditions. researchgate.net This approach can be envisioned for the synthesis of this compound by reacting a precursor bearing two allylic leaving groups with a primary amine in the presence of a palladium catalyst. The choice of ligands, such as phosphines, is crucial for controlling the stereoselectivity of the reaction. scispace.com

Table 1: Palladium-Catalyzed Tandem Allylic Substitution for Heterocycle Synthesis

| Catalyst | Ligand | Substrate | Nucleophile | Product Type | Key Features |

|---|---|---|---|---|---|

| Pd₂(dba)₃ | PPh₃ | o-haloaryl acetylenic ketones | primary amines | 4-quinolones | Tandem amination, good to excellent yields. organic-chemistry.org |

| [Pd(allyl)Cl]₂ | Fei-Phos | allylic diacetate | catechol | 2-vinyl-2,3-dihydro-benzo organic-chemistry.orgdioxin | Asymmetric tandem allylic alkylation with good enantioselectivity. scispace.com |

| Pd(OAc)₂ | Not specified | 2-B(pin)-substituted allylic acetates | various | trisubstituted allylic amines | Tandem allylic substitution/Suzuki-Miyaura cross-coupling. nih.gov |

Nickel-Catalyzed Suzuki Cross-Coupling

Nickel catalysis has emerged as a powerful alternative and complement to palladium catalysis, particularly for cross-coupling reactions involving C(sp³)-hybridized carbons. organic-chemistry.orgnih.gov The synthesis of azetidines bearing all-carbon quaternary centers can be achieved through a nickel-catalyzed Suzuki Csp²-Csp³ cross-coupling. organic-chemistry.orgorganic-chemistry.org This methodology leverages the ring strain release of 1-azabicyclo[1.1.0]butanes (ABBs) to react with boronic acids. organic-chemistry.orgnih.gov

This strategy has been successfully applied to synthesize a broad range of azetidine derivatives with excellent functional group tolerance and scalability. organic-chemistry.org A single nickel source, such as NiBr₂, can synergistically promote both the ring-opening of the ABB and the subsequent cross-coupling reaction. nih.gov While direct synthesis of this compound via this method hasn't been explicitly reported, the versatility of the Suzuki coupling suggests its potential applicability by using an appropriate diallylated precursor.

Table 2: Nickel-Catalyzed Suzuki Cross-Coupling for Azetidine Synthesis

| Catalyst System | Substrate | Coupling Partner | Product Type | Key Features |

|---|---|---|---|---|

| NiBr₂ / Ligand | Benzoylated 1-azabicyclo[1.1.0]butane (ABB) | Aryl boronic acids | Azetidines with all-carbon quaternary centers | Broad scope (>50 examples), excellent functional group tolerance, gram-scale utility. organic-chemistry.orgnih.gov |

| Nickel Catalyst | 3-iodoazetidines | Aryl boronic acids | 3-aryl-azetidines | Access to 3-arylated azetidines. researchgate.net |

Copper-Catalyzed Cycloadditions and Rearrangements

Copper catalysts are well-known for promoting a variety of organic transformations, including cycloadditions and rearrangements. acs.orgnih.gov A copper(I)-catalyzed tandem nih.gov-rearrangement and 4π-electrocyclization of O-propargylic oximes has been developed for the synthesis of azetidine nitrones. acs.orgnih.gov This one-pot reaction demonstrates how substituents on the starting material can influence the reaction pathway, leading to different heterocyclic products. acs.org

Furthermore, copper catalysis is effective in the direct alkylation of 1-azabicyclo[1.1.0]butane (ABB) with organometallic reagents, providing access to bis-functionalized azetidines bearing alkyl, allyl, and benzyl groups. organic-chemistry.org This method could potentially be adapted for the one-step synthesis of this compound. Copper-catalyzed cycloadditions, such as the (4+3)-cycloaddition of 4-indolylcarbinols with aziridines, showcase the utility of copper in constructing larger ring systems fused to other heterocycles. rsc.org

Table 3: Copper-Catalyzed Reactions for Azetidine Synthesis and Functionalization

| Catalyst System | Reaction Type | Substrates | Product Type | Key Features |

|---|---|---|---|---|

| CuBr / 2-aminopyridine | nih.gov-Rearrangement and 4π-electrocyclization | O-propargylic oximes | Azetidine nitrones | One-pot synthesis with moderate to good yields. acs.orgnih.gov |

| Cu(OTf)₂ | Alkylation | 1-azabicyclo[1.1.0]butane (ABB) | Bis-functionalized azetidines | Rapid formation of azetidines with alkyl, allyl, and benzyl groups. organic-chemistry.org |

| Copper(I) catalyst | (4+3)-Cycloaddition | 4-indolylcarbinols and aziridines | Azepinoindoles | Stereoselective synthesis with chirality transfer. rsc.org |

Lanthanum(III)-Catalyzed Aminolysis

Lanthanide triflates, particularly Lanthanum(III) triflate (La(OTf)₃), have emerged as effective catalysts for the regioselective intramolecular aminolysis of epoxy amines to form azetidines. researchgate.netfrontiersin.orgnih.gov This method offers high regioselectivity, favoring the 4-exo-tet cyclization pathway to yield the azetidine ring. The reaction proceeds in high yields and tolerates a range of functional groups, including acid-sensitive protecting groups. frontiersin.org

The La(OTf)₃ catalyst is believed to coordinate to the epoxide, activating it towards nucleophilic attack by the tethered amine. This methodology provides a valuable route to substituted azetidines from readily available cis-3,4-epoxy amines. researchgate.netfrontiersin.org

Table 4: Lanthanum(III)-Catalyzed Intramolecular Aminolysis for Azetidine Synthesis

| Catalyst | Substrate | Solvent | Temperature | Yield | Key Features |

|---|---|---|---|---|---|

| La(OTf)₃ (5 mol%) | cis-3,4-epoxy amines | 1,2-Dichloroethane (DCE) | Reflux (~83 °C) | Up to 81% | High regioselectivity for azetidine formation, tolerates various functional groups. researchgate.net |

Gold-Catalyzed Ring Opening

Gold catalysts have shown unique reactivity in promoting the ring-opening of strained heterocycles. researchgate.netnih.gov In the context of azetidine chemistry, gold-catalyzed nucleophilic ring-opening of 2-alkynylazetidines with alcohols leads to the formation of δ-amino-α,β-unsaturated ketones. researchgate.netnih.gov While this represents a ring-opening rather than a ring-forming reaction, it highlights the utility of gold catalysis in manipulating the azetidine scaffold.

More relevant to azetidine synthesis is a gold-catalyzed ring expansion of propargylic aziridines. acs.org This process involves a regioselective nucleophilic diborylalkylation ring opening of the aziridine, followed by a stereoselective gold-catalyzed 4-exo-dig cyclization to furnish (Z)-alkylidene azetidines. acs.org

Table 5: Gold-Catalyzed Transformations Involving Azetidines

| Catalyst System | Reaction Type | Substrates | Product | Key Features |

|---|---|---|---|---|

| Gold catalyst | Nucleophilic ring-opening | 2-Alkynylazetidines and alcohols | δ-amino-α,β-unsaturated ketones | Formation of functionalized amines. researchgate.netnih.gov |

| [AuCl(PEt₃)] / AgOTf | Ring expansion | Propargylic aziridines | (Z)-Alkylidene azetidines | Stereoselective synthesis via a 4-exo-dig cyclization. acs.org |

Functional Group Interconversions on Azetidine Scaffolds

Once the azetidine ring is constructed, further diversification can be achieved through functional group interconversions. ijmrset.com These transformations allow for the modification of substituents on the azetidine ring, providing access to a wider range of derivatives. Common interconversions include nucleophilic and electrophilic additions, as well as metal-catalyzed functionalizations. ijmrset.com

For instance, the nitrogen atom of the azetidine can be functionalized with various groups through reactions like acylation or alkylation. ijmrset.com Substituents on the carbon framework can also be modified. The development of mild and selective methods for these interconversions is crucial to avoid unwanted ring-opening of the strained azetidine. ijmrset.com The use of protecting groups is often necessary to ensure regioselectivity and compatibility with various reagents. thieme-connect.de Diversity-oriented synthesis approaches have been employed to decorate azetidine scaffolds, leading to the creation of libraries of structurally diverse compounds for screening purposes. bham.ac.uk

Reduction of Azetidinones (β-Lactams)

The reduction of the amide functional group within a β-lactam ring is a standard method for accessing the corresponding azetidine. This transformation typically employs powerful reducing agents capable of reducing amides to amines.

The general mechanism for the reduction of a β-lactam, such as a hypothetical 2,2-diallylazetidin-2-one, involves the nucleophilic addition of a hydride ion to the carbonyl carbon. Reagents like Lithium Aluminium Hydride (LiAlH₄) are commonly used for this purpose. lumenlearning.comucalgary.ca The reaction proceeds through a tetrahedral intermediate which then collapses, ultimately converting the carbonyl group into a methylene (-CH₂) group to yield the saturated azetidine ring. ucalgary.ca While this method is robust for many β-lactams, the synthesis of the required precursor, 2,2-diallylazetidin-2-one, is not described in the reviewed literature. The stability and reactivity of such a precursor would be critical to the success of this route.

Table 1: General Conditions for β-Lactam Reduction

| Reagent | Solvent | General Conditions | Product Type |

| Lithium Aluminium Hydride (LiAlH₄) | Ether (e.g., THF, Et₂O) | Typically performed at 0 °C to reflux, followed by aqueous workup. ucalgary.ca | Amine (Azetidine) |

| Borane (BH₃) complexes | THF | Can also be used, often offering different chemoselectivity. | Amine (Azetidine) |

Note: This table represents general conditions for β-lactam reduction and does not reflect a specific, documented synthesis of this compound.

Alkylation and Arylation Reactions

Alkylation reactions provide a direct route to introduce substituents onto the azetidine ring. For the synthesis of this compound, this would necessitate a gem-diallylation at the C2 position of an appropriate azetidin-2-one (B1220530) or azetidine precursor.

The α-alkylation of β-lactams is a known transformation, often proceeding via the formation of an enolate at the α-carbon (C3) upon treatment with a strong base like lithium diisopropylamide (LDA). However, alkylation at the C2 position is not straightforward. An alternative strategy could involve the dialkylation of a precursor molecule. For instance, the sequential alkylation of an N-protected azetidin-2-one that is unsubstituted at the C3 and C4 positions could theoretically be envisioned, though selective C2-diallylation would be a significant challenge.

Another hypothetical approach is the allylation of an azetidine-2,3-dione (B12860077) at the C3 position, which has been documented. acs.org However, this does not lead to the desired 2,2-diallyl substitution pattern. The alkylation of pre-formed azetidines, often at the nitrogen atom or an activated carbon position, is also a common strategy. nih.gov For example, N-alkylation with allyl bromide is a frequently used reaction. nih.govrsc.org However, the direct C2-diallylation of an azetidine ring has not been found in the surveyed literature, likely due to the challenges in generating the necessary carbanionic intermediate at the C2 position and controlling the degree of alkylation.

Table 2: General Alkylating Agents and Conditions

| Alkylating Agent | Base | Substrate Type | Position of Alkylation |

| Allyl Bromide | Lithium Diisopropylamide (LDA) | Azetidin-2-one | C3 (via enolate) |

| Allyl Bromide | Triethylamine (Et₃N) | Secondary Azetidine | N-alkylation nih.gov |

| Allyl Bromide | Metal-mediated (e.g., In, Zn) | Azetidine-2,3-dione | C3-OH acs.org |

Note: This table illustrates general alkylation reactions on azetidine systems and does not provide a direct synthesis for this compound.

Reactivity and Mechanistic Investigations of 2,2 Diallylazetidine

Ring-Opening Reactions and Strain-Induced Reactivity

The azetidine (B1206935) ring, a four-membered nitrogen-containing heterocycle, possesses significant Baeyer and Pitzer strain. This ring strain, estimated to be around 26 kcal/mol, is the driving force for reactions that lead to the cleavage of the ring's C-N or C-C bonds. Consequently, 2,2-diallylazetidine is susceptible to ring-opening reactions when treated with various reagents, particularly under conditions that activate the azetidine nitrogen.

The ring-opening of azetidines with nucleophiles is a well-established process, typically proceeding through an SN2 mechanism. iitk.ac.in For a non-activated azetidine like this compound, the ring nitrogen's lone pair makes it a relatively poor leaving group. Therefore, activation is generally required to facilitate nucleophilic attack. This can be achieved by protonation of the nitrogen under acidic conditions or by converting the nitrogen into a better leaving group, for example, by acylation, sulfonylation (e.g., with a tosyl group), or alkylation to form a quaternary azetidinium salt. researchgate.netnih.gov

Once activated, the azetidinium ion becomes highly electrophilic and susceptible to attack by a range of nucleophiles. researchgate.net Strong nucleophiles can attack one of the ring carbons, leading to the cleavage of a carbon-nitrogen bond. youtube.comyoutube.com This pathway provides a route to synthesize γ-substituted propylamines, where the nucleophile becomes attached to one carbon terminus and the nitrogen-containing group to the other.

Table 1: Examples of Nucleophiles Used in Azetidine Ring-Opening Reactions

| Nucleophile Class | Specific Example | Activating Agent | Product Type |

|---|---|---|---|

| Halides | Tetrabutylammonium halides | N-Alkylation | γ-Haloamines |

| Azides | Sodium azide | Lewis Acid (e.g., BF₃·OEt₂) | γ-Azidoamines |

| Alcohols | Methanol | N-Tosylation + Lewis Acid | γ-Amino ethers |

This table presents generalized data for azetidine ring-openings; specific yields for this compound would require empirical study.

Regioselectivity is a critical aspect of the nucleophilic ring-opening of asymmetrically substituted azetidines like this compound. The nucleophile can theoretically attack either the C2 carbon or the C4 carbon.

The outcome is governed by several factors, including:

Steric Hindrance: The C2 position is a quaternary carbon, heavily substituted with two allyl groups. This creates significant steric hindrance, making it a less favorable site for an SN2 attack. In contrast, the C4 position is a methylene (B1212753) group (CH₂), which is far more sterically accessible. Therefore, under conditions favoring an SN2 mechanism, nucleophilic attack is expected to occur predominantly at the C4 position. youtube.com

Electronic Effects: The nature of the activating group on the nitrogen can influence the electronic character of the ring carbons, although steric factors are often dominant in SN2-type openings. iitk.ac.in

Catalyst Control: In some transition-metal-catalyzed reactions, the catalyst itself can direct the nucleophile to a specific position, overriding conventional steric or electronic preferences. nih.gov

For this compound, it is anticipated that nucleophilic ring-opening would proceed with high regioselectivity for the less hindered C4 position, leading to the cleavage of the C4-N bond.

Ring-Expansion Reactions to Form Larger Heterocyclic Systems

The strain energy of the azetidine ring can also be harnessed to drive ring-expansion reactions, providing synthetic routes to larger, more stable five-, six-, or seven-membered N-heterocycles. researchgate.net These transformations often involve the reaction of the azetidine with unsaturated compounds. researchgate.netresearchgate.net For instance, the reaction of activated azetidines with electron-deficient systems can trigger a sequence of ring-opening followed by intramolecular cyclization to furnish a larger ring system.

While specific studies on this compound are not prevalent, analogous transformations with other azetidines suggest plausible pathways. For example, reaction with isocyanates or arynes could potentially lead to the formation of substituted piperidines or azepanes, respectively. researchgate.net Such strategies are valuable in heterocyclic synthesis for building molecular complexity in a controlled manner. nih.govmdpi.com

Transformations Involving the Diallyl Moieties

The two allyl groups at the C2 position are key functional handles that can undergo a variety of transformations independent of the azetidine ring's reactivity. These reactions allow for the construction of more complex, often bicyclic, structures.

The presence of two terminal alkene functionalities in close proximity makes this compound an ideal substrate for ring-closing metathesis (RCM). This powerful carbon-carbon bond-forming reaction utilizes ruthenium-based catalysts, such as Grubbs or Hoveyda-Grubbs catalysts, to join the two allyl groups. sigmaaldrich.com The reaction proceeds via a metallacyclobutane intermediate and typically releases ethylene (B1197577) gas as a volatile byproduct, which drives the reaction to completion. organic-chemistry.orgyoutube.com

The RCM of this compound results in the formation of a new five-membered ring fused to the original azetidine ring, yielding a bicyclic system known as a 3-azabicyclo[3.2.0]heptane derivative. This process, known as annulation, is a highly efficient method for constructing fused ring systems. The choice of catalyst and reaction conditions can be optimized to maximize yield and minimize side reactions like olefin isomerization. nih.govdrughunter.com

Table 2: Common Catalysts for Ring-Closing Metathesis

| Catalyst Name | Generation | Key Features |

|---|---|---|

| Grubbs' Catalyst | First | Good activity for terminal, less-hindered olefins. |

| Grubbs' Catalyst | Second | Higher activity, broader substrate scope, better functional group tolerance. |

| Hoveyda-Grubbs' Catalyst | Second | More stable, allows for easier removal of ruthenium byproducts. |

The carbon-carbon double bonds of the diallyl groups can be readily reduced to single bonds through catalytic hydrogenation. msu.edu This reaction involves treating this compound with hydrogen gas (H₂) in the presence of a metal catalyst. libretexts.org The process converts the diallyl substituent into a dipropyl substituent, resulting in the formation of 2,2-dipropylazetidine.

This transformation is typically quantitative and chemoselective, leaving the azetidine ring intact under standard conditions. The reaction proceeds by the adsorption of both the hydrogen and the alkene onto the catalyst surface, followed by the stepwise syn-addition of two hydrogen atoms across the double bond. msu.edulibretexts.org

Table 3: Typical Conditions for Catalytic Hydrogenation of Alkenes

| Catalyst | Hydrogen Source | Typical Solvent | Notes |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ gas | Methanol, Ethanol, Ethyl acetate | Most common and versatile method. commonorganicchemistry.comorganic-chemistry.org |

| Platinum(IV) Oxide (PtO₂) | H₂ gas | Acetic acid, Ethanol | Adam's catalyst; highly effective. commonorganicchemistry.com |

| Raney Nickel (Raney Ni) | H₂ gas | Ethanol | Often used for large-scale industrial reductions. |

Oxidative Transformations of Allyl Groups

The two allyl groups of this compound are susceptible to a variety of oxidative transformations, providing pathways to introduce new functional groups and construct more complex molecular architectures. These reactions can be broadly categorized into methods that cleave the allyl group and those that functionalize the double bond.

One common oxidative transformation is the cleavage of N-allyl groups, which can be achieved under near-neutral pH conditions. This typically involves a one-pot method that proceeds through hydroxylation of the allyl double bond, followed by periodate (B1199274) scission of the resulting vicinal diol. organic-chemistry.org A subsequent reaction sequence on the enol tautomer of the intermediate aldehyde leads to the release of the deprotected amine. organic-chemistry.org A proposed mechanism for this transformation involves the formation of an osmate ester with osmium tetroxide, followed by hydrolysis to the diol, which is then cleaved by sodium periodate.

Electrochemical oxidation offers an alternative method for the modification of α-allyl cyclic amines. nih.gov Using a graphite (B72142) anode, N-acylated α-allylated cyclic amines can be converted to their corresponding α-methoxylated products in good yields. nih.gov The efficiency of this oxidation is influenced by factors such as the electrode material, the size of the amine ring, and the nature of the N-protecting group. nih.gov

The Wacker oxidation provides a means to convert the terminal allyl groups into methyl ketones. niscpr.res.in This transformation is typically carried out using a palladium catalyst in the presence of an oxidant. For diallyl compounds, this reaction can be used to functionalize both allyl moieties. niscpr.res.in

Below is a table summarizing common oxidative transformations applicable to the allyl groups of this compound, based on established methods for similar compounds.

| Transformation | Reagents and Conditions | Product Functional Group | Typical Yield (%) |

| Oxidative Cleavage | 1. OsO₄ (cat.), NMO 2. NaIO₄ | Amine (deallylated) | High |

| Electrochemical Oxidation | Graphite anode, MeOH | α-Methoxy amine | Up to 76 |

| Wacker Oxidation | PdCl₂, CuCl₂, O₂ | Methyl ketone | Good |

Cycloaddition Reactions (e.g., Diels-Alder)

The allyl groups of this compound can participate in cycloaddition reactions, most notably the Diels-Alder reaction, which is a powerful tool for the construction of six-membered rings. In such reactions, the diallyl compound can potentially react in an intramolecular or intermolecular fashion.

In an intramolecular Diels-Alder reaction, one allyl group would act as the diene and the other as the dienophile, leading to the formation of a fused bicyclic system. However, the successful execution of such a reaction is highly dependent on the ability of the molecule to adopt the necessary transition state geometry.

More commonly, diallylated compounds engage in intermolecular Diels-Alder reactions with suitable dienes or dienophiles. When reacting with a diene, the allyl groups of this compound serve as the dienophiles. The reaction of diallyl compounds with dienes can lead to the formation of polycyclic structures. For instance, diallylated sulfones have been utilized in Diels-Alder reactions to synthesize various polycyclic sulfones. beilstein-journals.org

The table below outlines representative conditions for Diels-Alder reactions involving diallyl compounds.

| Reaction Type | Reactant | Conditions | Product Type |

| Intermolecular Diels-Alder | Dienophile (e.g., Maleic anhydride) | Thermal or Lewis acid catalysis | Cyclohexene derivative |

| Intermolecular Diels-Alder | Diene (e.g., Cyclopentadiene) | Thermal or Lewis acid catalysis | Bicyclic adduct |

Detailed Mechanistic Studies of Reaction Pathways

The reactivity of this compound is fundamentally governed by the significant ring strain inherent in the four-membered azetidine ring. rsc.org This strain makes the ring susceptible to cleavage and rearrangement reactions, often under conditions that would not affect larger, less strained heterocyclic systems. rsc.orgnih.gov

Mechanistic studies on analogous azetidine systems reveal that their reaction pathways are often dictated by the stability of intermediates formed during ring-opening. For instance, in nucleophilic ring-opening reactions, the regioselectivity is heavily influenced by the electronic effects of substituents on the azetidine ring. magtech.com.cn In the case of this compound, the presence of the allyl groups at the C2 position would likely influence the pathway of nucleophilic attack. Nucleophiles may attack the carbon atoms of the azetidine ring, leading to ring-opened products. magtech.com.cn

Furthermore, the nitrogen atom of the azetidine can play a crucial role in directing the reactivity. Protonation or quaternization of the nitrogen atom can activate the ring towards nucleophilic attack. The strain in the azetidine ring can also facilitate rearrangements. For example, Stevens and Sommelet-Hauser rearrangements are known to occur in strained cyclic amines.

The reaction pathways of this compound are therefore a balance between the reactivity of the allyl groups and the propensity of the strained azetidine ring to undergo cleavage or rearrangement. The specific conditions of a reaction (e.g., temperature, pH, presence of catalysts) will determine which of these pathways is favored. For example, under acidic conditions, protonation of the azetidine nitrogen could facilitate ring-opening, while thermal conditions might favor intramolecular cycloaddition reactions of the allyl groups. The interplay of these factors makes the study of this compound's reaction mechanisms a complex and fascinating area of chemical research.

Derivatization and Analog Development of Diallyl Substituted Azetidines

Synthesis of Spirocyclic Azetidines

The synthesis of spirocyclic azetidines, characterized by two rings sharing a single quaternary carbon atom, represents a significant area of research. While direct methods for synthesizing spirocyclic derivatives of 2,2-diallylazetidine are not extensively detailed in the provided search results, general strategies for constructing spirocyclic azetidines are evident. These methods often involve multi-step sequences, including the formation of azetidinones followed by reduction to azetidines domainex.co.uk. Other approaches utilize cycloaddition reactions or metal-catalyzed cyclizations of tethered cyclic molecules researchgate.net. The inherent rigidity and unique three-dimensional orientation offered by spirocyclic systems make them attractive building blocks in drug discovery, potentially leading to enhanced target selectivity and reduced toxicity compared to their non-spirocyclic counterparts domainex.co.ukresearchgate.netnih.govchemrxiv.org.

Preparation of Azetidine (B1206935) Nitrones

A key transformation in the derivatization of azetidines involves the preparation of azetidine nitrones. Research has demonstrated facile electrocyclization routes to azetidine nitrones from N-alkenylnitrones nih.gov. These unsaturated strained heterocycles are valuable intermediates that can undergo various reduction, cycloaddition, and nucleophilic addition reactions to yield densely substituted azetidines with high diastereoselectivity nih.gov. This approach offers a fundamentally different route to azetidine synthesis compared to traditional nucleophilic displacement methods, providing novel access to underexplored strained heterocyclic compounds nih.gov.

Introduction of All-Carbon Quaternary Centers

The construction of all-carbon quaternary centers within azetidine structures is a challenging but highly rewarding endeavor, given their prevalence in bioactive molecules and their utility in medicinal chemistry organic-chemistry.orgnih.govbeilstein-journals.org. Recent advancements have enabled the synthesis of azetidines bearing all-carbon quaternary centers by merging relay catalysis with strain release functionalization of 1-azabicyclo[1.1.0]butanes (ABBs) organic-chemistry.orgnih.gov. These methods often employ nickel-catalyzed Suzuki Csp²-Csp³ cross-coupling reactions, demonstrating broad substrate scope, excellent functional group tolerance, and scalability organic-chemistry.orgnih.gov. Mechanistic studies suggest a polar-radical relay mechanism involving ABB ring opening to form a redox-active azetidine intermediate, which then undergoes cross-coupling organic-chemistry.orgnih.gov. This strategy has also been applied to the arylation of non-azetidine tertiary bromides, providing a mild route to construct all-carbon quaternary centers in strained rings organic-chemistry.org.

Stereoselective Synthesis of Enantiopure Diallyl Azetidine Analogs

The development of stereoselective synthetic routes to enantiopure diallyl azetidine analogs is crucial for accessing chiral molecules with specific biological activities. While direct references to diallyl azetidines in this context are limited, related research highlights strategies for stereoselective azetidine synthesis. For instance, an approach to stereoselective azetidine synthesis involves the strain release functionalization of 1-azabicyclobutanes, enabling the generation of libraries of optically active azetidines chemrxiv.org. Furthermore, the synthesis of enantiopure dihydropyrroles and aziridines from chiral sulfinamide intermediates demonstrates the utility of chiral sulfinamide chemistry in creating stereodefined nitrogen heterocycles nih.gov. These methods, though not always directly involving diallyl azetidines, provide foundational methodologies for achieving enantiopurity in azetidine analog development.

Spectroscopic and Structural Characterization Techniques for 2,2 Diallylazetidine

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

In a ¹H NMR spectrum of 2,2-diallylazetidine, specific signals (resonances) with characteristic chemical shifts (δ), integration values, and coupling patterns (multiplicity) would be expected. These would confirm the presence of the allyl groups' vinyl and methylene (B1212753) protons, as well as the protons on the azetidine (B1206935) ring.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each chemically non-equivalent carbon atom. This would include the sp²-hybridized carbons of the double bonds, the sp³-hybridized carbons of the allyl methylene groups, and the carbons comprising the azetidine ring, including the quaternary C2 carbon.

Interactive Data Table: Expected ¹H NMR Signals for this compound (Note: This table is predictive. Experimental data is not available.)

| Proton Environment | Expected Chemical Shift Range (ppm) | Expected Multiplicity |

|---|---|---|

| Azetidine NH | 1.0 - 3.0 | Broad Singlet |

| Allyl CH=CH₂ | 5.5 - 6.0 | Multiplet (ddt) |

| Allyl CH=CH ₂ | 4.9 - 5.2 | Multiplet (dd) |

| Azetidine CH₂ (C3) | 2.0 - 3.0 | Triplet |

| Azetidine CH₂ (C4) | 3.0 - 4.0 | Triplet |

Interactive Data Table: Expected ¹³C NMR Signals for this compound (Note: This table is predictive. Experimental data is not available.)

| Carbon Environment | Expected Chemical Shift Range (ppm) |

|---|---|

| Quaternary Azetidine C2 | 55 - 70 |

| Azetidine C3 | 30 - 45 |

| Azetidine C4 | 40 - 55 |

| Allyl C H=CH₂ | 130 - 140 |

| Allyl CH=C H₂ | 115 - 125 |

Mass Spectrometry (MS) Analysis (e.g., EI-MS, HRMS)

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight and elemental composition of a compound. Electron Ionization Mass Spectrometry (EI-MS) typically provides information on the molecular ion and characteristic fragmentation patterns that aid in structural elucidation. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule. For this compound (C₉H₁₅N), HRMS would confirm the exact mass corresponding to this formula.

Detailed experimental EI-MS or HRMS data, including specific m/z values for the molecular ion and major fragments of this compound, are not available in the surveyed public domain literature.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bond of the secondary amine in the azetidine ring, C-H stretching vibrations for both sp² (alkene) and sp³ (alkane) carbons, and a C=C stretching vibration for the allyl groups.

A published experimental IR spectrum with specific absorption frequencies (in cm⁻¹) for this compound could not be located in publicly available resources.

X-ray Crystallography for Solid-State Structure Elucidation

A search of scientific databases did not yield any published crystal structure data for this compound.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Determination

Since the C2 carbon of this compound is a stereocenter, the compound can exist as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying these enantiomers to determine the enantiomeric purity or enantiomeric excess (ee) of a sample. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

While this is the appropriate technique for such an analysis, specific experimental conditions (e.g., choice of chiral column, mobile phase composition, flow rate, and retention times) for the enantiomeric separation of this compound have not been reported in the accessible scientific literature.

Theoretical and Computational Investigations of Diallyl Substituted Azetidines

Density Functional Theory (DFT) Applications

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Without any primary or secondary research sources, any attempt to generate content for these sections would be speculative and would not meet the standards of scientific accuracy. Further research into this specific molecule would be required for such an analysis to be possible. There are currently no compounds to list in the compound table as no specific research on 2,2-diallylazetidine was found.

Predictive Computational Models for Synthesis Design

The development of predictive computational models represents a significant advancement in the strategic design of synthetic routes for substituted azetidines. These models leverage quantum chemical calculations and machine learning algorithms to forecast reaction outcomes, optimize reaction conditions, and elucidate reaction mechanisms, thereby reducing the reliance on empirical, trial-and-error-based approaches. While specific computational studies focusing exclusively on the synthesis of this compound are not extensively documented in publicly available literature, the principles and methodologies applied to other substituted azetidines provide a robust framework for designing its synthesis.

Quantum Chemical Approaches:

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in providing detailed insights into the electronic structure of reactants, transition states, and products. These calculations can predict the feasibility of a proposed reaction pathway by determining its activation energy and reaction thermodynamics. For the synthesis of diallyl-substituted azetidines, DFT could be employed to:

Evaluate Reaction Mechanisms: By modeling potential transition states, computational chemistry can help identify the most likely reaction mechanism, such as nucleophilic substitution or cycloaddition, for the formation of the azetidine (B1206935) ring with diallyl substituents.

Predict Regio- and Stereoselectivity: In reactions where multiple isomers can be formed, quantum chemical calculations can predict the most favorable product by comparing the energies of the different possible transition states. organic-chemistry.org This is crucial for designing syntheses that yield a specific isomer of a diallyl-substituted azetidine.

Assess Substituent Effects: These models can simulate how the electronic and steric properties of the diallyl groups influence the reactivity of the precursors and the stability of the resulting azetidine ring.

Predictive Models for Reaction Yield and Conditions:

Recent advancements have seen the development of computational models that can predict the yield of a chemical reaction under various conditions. nih.gov These models are often built using machine learning algorithms trained on large datasets of known reactions. For the synthesis of this compound, such a model could predict the optimal:

Solvent

Temperature

Catalyst

Reaction time

By inputting the structures of the reactants and desired product (this compound), a predictive model could generate a set of conditions likely to produce the highest yield, significantly streamlining the experimental optimization process.

Interactive Data Table: Hypothetical Predictive Model Output for a Key Synthetic Step

The following interactive table illustrates the type of data a predictive computational model might generate for a hypothetical key reaction step in the synthesis of a diallyl-substituted azetidine. This data is illustrative and not based on experimental results for this compound.

| Catalyst | Solvent | Temperature (°C) | Predicted Yield (%) | Predicted Predominant Isomer |

| Palladium(II) Acetate | Toluene | 80 | 75 | cis |

| Rhodium(I) Acetylacetonate | Dichloromethane | 40 | 62 | trans |

| Copper(I) Iodide | Dimethylformamide | 100 | 85 | cis |

| Nickel(II) Chloride | Tetrahydrofuran | 60 | 55 | trans |

Detailed Research Findings from General Azetidine Synthesis:

Applications in Organic Synthesis and Chemical Design

Building Blocks for Complex Molecule Synthesis

Azetidine (B1206935) derivatives are well-established as versatile building blocks in organic synthesis. They serve as key intermediates for creating a diverse range of heterocyclic compounds with potential biological activities mdpi.comgoogle.com. Specifically, 2,2-Diallylazetidine has been categorized as an "Organic Building Block" and an "Alkenyl" compound bldpharm.com. This classification suggests its utility in constructing larger, more complex molecules, where the azetidine core provides a constrained cyclic framework, and the allyl groups offer reactive sites for further functionalization through various chemical transformations, such as olefin metathesis, addition reactions, or polymerization. General azetidine scaffolds are utilized for obtaining various biologically active heterocyclic compounds and peptides mdpi.com.

Scaffold Design and Bioisosteric Replacements in Chemical Biology

Azetidine rings are recognized as important scaffolds in medicinal chemistry and chemical biology mdpi.comrsc.org. Their rigid, four-membered structure can influence the conformational preferences of molecules, impacting their interaction with biological targets. While azetidine derivatives are explored for their roles in drug discovery and as bioisosteric replacements for other cyclic systems mdpi.com, the specific contributions or design principles involving this compound in scaffold design or bioisosteric replacements were not detailed in the provided literature.

Development of Novel Chemical Motifs for Molecular Diversification

The presence of two allyl groups on the azetidine ring of this compound inherently offers opportunities for molecular diversification. Allyl groups are amenable to a wide array of chemical reactions, including palladium-catalyzed cross-couplings, radical additions, and cycloadditions, which can lead to the generation of novel chemical motifs. However, specific research findings detailing the use of this compound for the explicit development of new chemical motifs for molecular diversification were not found within the scope of the provided search results.

Data Tables

Due to the limited specific research findings available for this compound's direct applications in the outlined categories within the provided search results, a detailed data table of research findings is not feasible. However, its classification and general properties can be summarized.

| Category/Property | Description/Value | Source Snippet(s) |

| Chemical Name | This compound | bldpharm.comrsc.orgrsc.orgguidechem.com |

| CAS Number | BD177186889939-55-3 | bldpharm.com |

| Molecular Formula | C₉H₁₅N | guidechem.com |

| Identified Role(s) | Organic Building Block, Alkenyl | bldpharm.com |

| General Azetidine Role | Building block for complex molecule synthesis, Scaffold in medicinal chemistry | mdpi.comgoogle.comrsc.org |

Compound Names Table

this compound

Triallylamine

2,2-Diallylpyrrolidine

2,2-Diallylpiperidine

1-Azaspiro[4.4]non-7-ene

2,2-Diallylpiperidine hydrochloride

Azetidine

Oxetane

L-azetidine-2-carboxylic acid

3-aryl azetidine derivatives

(Azetidin-3-yl)acetic acid

(3-Arylazetidin-3-yl)acetates

Azolidine amino ester

5-aminopentanoic acid

GABA (4-aminobutanoic acid)

TNAZ

DNAZ

Bi-1,2,4-triazole

Azobis-1,2,4-triazole

N-Boc-azetidin-3-one

(N-Boc)azetidin-3-one

(N-Boc-cycloaminyl)amines

(RS)-N-(Adamantan-1-yl)methylene)-2-methylpropane-2-sulfinamide

(RS)-2-methyl-2-propanesulfinamide

Adamantane-1-carbaldehyde

(RS)-4-(adamantan-1-yl)-6-methylene-1,3-oxazinan-2-one

3-Butenylamine

N-(3-butenyl)phthalimide

(S)-1-phenyl-3-buten-1-amine

(S)-N-[(1S)-1-phenyl-3-butenyl]-2-methyl-2-propanesulfinamide

Phthalimide

Hydrazine hydrate (B1144303)

DIOP

BINAP

PAMP/CAMP

DIPAMP

Longifolene

Cortisone

Reserpine

Vitamin D

Juvabione

Aphidicolin

Fredericamysin A

Camphor

N-Boc derivative

RIPK2

XIAP

NOD1

NOD2

BHT 920

Dopamine D-2 receptors

Future Directions and Emerging Research Avenues in Diallyl Substituted Azetidine Chemistry

Advancements in Enantioselective and Diastereoselective Synthesis

The pursuit of stereochemically pure compounds is paramount in modern drug discovery and synthesis. For azetidine (B1206935) scaffolds, achieving precise control over stereochemistry, particularly in the synthesis of chiral derivatives, remains a critical area of research. Future directions are heavily focused on developing highly enantioselective and diastereoselective synthetic routes that can furnish diallyl-substituted azetidines with defined stereocenters. This involves the exploration of novel chiral catalysts, asymmetric reaction design, and stereodirecting auxiliaries. The inherent rigidity of the azetidine ring, combined with the reactive allyl groups, makes diallyl-substituted azetidines promising candidates for use as chiral templates or as building blocks in the synthesis of complex chiral molecules. Research into asymmetric variants of known azetidine-forming reactions, such as [2+2] cycloadditions or C-H functionalizations, is expected to yield significant progress in accessing enantiopure diallyl azetidines Current time information in Vanderburgh County, US.nih.govrsc.orgmdpi.comnih.govrsc.orglibretexts.orgchemrxiv.org.

Exploration of Novel Catalytic Systems for Challenging Transformations

The diallyl substitution at the 2-position of the azetidine ring presents a unique platform for exploring novel catalytic transformations. The alkene functionalities of the allyl groups are amenable to a wide range of metal-catalyzed reactions, including olefin metathesis, cross-coupling reactions, and cycloadditions. Future research will likely focus on developing highly efficient and selective catalytic systems that can harness the reactivity of these groups.

Olefin Metathesis: Ring-closing metathesis (RCM) and cross-metathesis (CM) are powerful tools for forming carbon-carbon bonds and are particularly relevant for diallyl-substituted compounds. The development of new ruthenium-based catalysts, including those designed for biphasic or aqueous media, offers greener and more efficient pathways for synthesizing complex cyclic structures or polymers from diallyl azetidines researchgate.netsci-hub.seresearchgate.netbeilstein-journals.orgmdpi.comnih.govharvard.eduwikipedia.org.

C-H Functionalization and Other Catalysis: Advances in C(sp³)–H functionalization, photocatalysis, and transition-metal-catalyzed coupling reactions are expanding the synthetic toolkit for azetidines Current time information in Vanderburgh County, US.nih.govrsc.orgresearchgate.netresearchgate.netmit.edunih.govresearchgate.netchemrxiv.orgiitk.ac.in. Future work will aim to apply these methodologies to diallyl-substituted azetidines, enabling selective functionalization of the azetidine ring or the allyl side chains, leading to diverse molecular architectures. The exploration of novel catalytic systems, including organocatalysts and earth-abundant metal catalysts, will also be crucial for addressing challenging transformations and improving the sustainability of azetidine synthesis and functionalization Current time information in Vanderburgh County, US.nih.govrsc.orgresearchgate.netmit.edunih.govresearchgate.netchemrxiv.orgiitk.ac.ingoogle.comorganic-chemistry.orgdoi.org.

Integration with Automated Synthesis and Flow Chemistry Techniques

The integration of automated synthesis and continuous flow chemistry represents a significant trend in modern organic synthesis, offering enhanced control, scalability, safety, and efficiency. For azetidine chemistry, these techniques are particularly valuable for handling reactive intermediates, optimizing reaction conditions, and enabling high-throughput synthesis. Flow chemistry allows for precise control over reaction parameters such as temperature, residence time, and reagent mixing, which can be critical for managing the inherent strain and reactivity of the azetidine ring. The development of continuous flow protocols for the synthesis and functionalization of azetidines, including those with diallyl substituents, is a key future direction. This approach can facilitate the rapid generation of compound libraries for screening and the scale-up of promising synthetic routes researchgate.netmit.educhemrxiv.orgnih.govuniba.it.

Development of Azetidine-Containing Functional Materials

The presence of reactive allyl groups in 2,2-Diallylazetidine makes it an attractive monomer or building block for the development of novel functional materials. The ability to undergo polymerization, cross-linking, or incorporation into polymer backbones via olefin metathesis or other polymerization techniques opens avenues for creating advanced materials with tailored properties. Azetidine-containing polymers can exhibit unique thermal, mechanical, and chemical characteristics, potentially finding applications in areas such as coatings, adhesives, or advanced composites. Furthermore, the azetidine moiety itself can impart specific functionalities, such as improved solubility, bioactivity, or specific binding capabilities, to the resulting materials. Future research will likely explore the synthesis of novel polymers and functional materials by leveraging the diallyl functionality of azetidines, potentially leading to innovative applications in material science Current time information in Vanderburgh County, US.researchgate.netbeilstein-journals.orgresearchgate.netmit.edursc.orgrsc.org.

Q & A

Q. What ethical considerations apply when publishing negative results for this compound-based drug candidates?

- Methodological Answer : Disclose all experimental conditions (e.g., batch variability, assay limitations) to contextualize failures. Use neutral language (e.g., "no observed efficacy" vs. "ineffective") and emphasize lessons for future studies (e.g., SAR refinements). Archive raw data in public repositories to prevent redundancy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.